

N,N-Dimethyldecylamine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethyldecylamine**

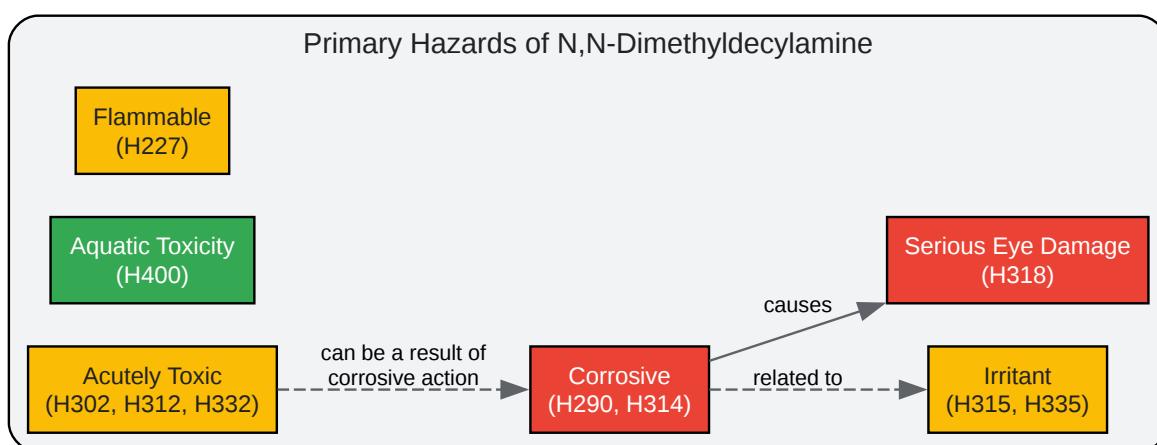
Cat. No.: **B127454**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of **N,N-Dimethyldecylamine** (CAS No: 1120-24-7). The information is intended to support risk assessment and the implementation of safe laboratory and manufacturing practices.

Hazard Identification and Classification


N,N-Dimethyldecylamine is a versatile tertiary amine used as a chemical intermediate in the synthesis of biocides, quaternary ammonium compounds, and other derivatives.^{[1][2]} However, it is classified as a hazardous substance and requires careful handling.^[3] The primary hazards associated with this chemical are summarized below.

GHS Hazard Statements:

- H302: Harmful if swallowed.^{[4][5]}
- H312: Harmful in contact with skin.^[4]
- H314: Causes severe skin burns and eye damage.^{[4][5]}
- H318: Causes serious eye damage.^[5]
- H332: Harmful if inhaled.^[4]

- H335: May cause respiratory irritation.[4]
- H400: Very toxic to aquatic life.[4][5]
- H227: Combustible liquid.[6][7]
- H290: May be corrosive to metals.[4]

The following diagram illustrates the interconnected nature of the primary hazards associated with **N,N-Dimethyldecylamine**.

[Click to download full resolution via product page](#)

Figure 1: Interrelationship of **N,N-Dimethyldecylamine** Hazards.

Physicochemical and Toxicological Data

A summary of key quantitative data for **N,N-Dimethyldecylamine** is provided below. This information is critical for designing appropriate storage, handling, and emergency response procedures.

Property	Value	Reference(s)
Physical Properties		
Molecular Formula	C ₁₂ H ₂₇ N	[4]
Molecular Weight	185.35 g/mol	[5]
Appearance	Clear, colorless to slight green-yellow liquid	[3]
Boiling Point	234 °C (lit.)	[2] [8]
Density	0.778 g/mL at 25 °C (lit.)	[1] [2]
Refractive Index	n _{20/D} 1.431 (lit.)	[1] [2]
Safety & Reactivity		
Flash Point	92 °C (197.6 °F) - closed cup	[8] [9]
Stability	Stable under recommended storage conditions.	[2] [3]
Incompatible Materials	Strong oxidizing agents, strong acids.	[2] [3] [10]
Toxicological Data		
LD ₅₀ Oral (Rat)	1100 mg/kg	[6]
LD ₅₀ Dermal (Rabbit)	3000 mg/kg	[6]

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when working with **N,N-Dimethyldecylamine**.

3.1 Handling

- Avoid all personal contact, including inhalation of vapors or mists.[\[3\]](#)[\[4\]](#)
- Use only in a well-ventilated area or under a chemical fume hood.[\[4\]](#)[\[10\]](#)

- Wear appropriate personal protective equipment (PPE) at all times.[4][6][10]
- Keep away from heat, sparks, and open flames.[6]
- Do not eat, drink, or smoke in areas where the chemical is handled.
- Wash hands and any exposed skin thoroughly after handling.[4][10]
- Ensure containers are kept securely sealed when not in use.[3][4]

3.2 Storage

- Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[4][6]
- Store locked up.[4][6]
- Keep away from incompatible materials such as strong oxidizing agents and acids.[3][10]
- Protect containers from physical damage.[4]

3.3 Disposal

- Dispose of contents and containers in accordance with local, state, and federal regulations at an authorized hazardous waste collection point.[4]
- This material is very toxic to aquatic life, so release to the environment must be avoided.[3]
[11] Do not allow the product to enter drains.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure risk.

- Engineering Controls: Use local exhaust ventilation to control airborne vapors and mists.[3]
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

- Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[3][6] Equipment should be approved under standards such as NIOSH (US) or EN 166 (EU).[6][10]
- Skin Protection: Wear chemical-resistant gloves (e.g., PVC), a PVC apron, and protective clothing to prevent skin contact.[3] When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[3]
- Respiratory Protection: If ventilation is inadequate or if there is a risk of overexposure, use a NIOSH/MSHA-approved respirator with cartridges suitable for organic vapors and amines (e.g., type ABEK filter).[4][9][12] For emergency situations, a self-contained breathing apparatus (SCBA) is required.[4]

First Aid and Emergency Response

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the general procedure for responding to an exposure event.

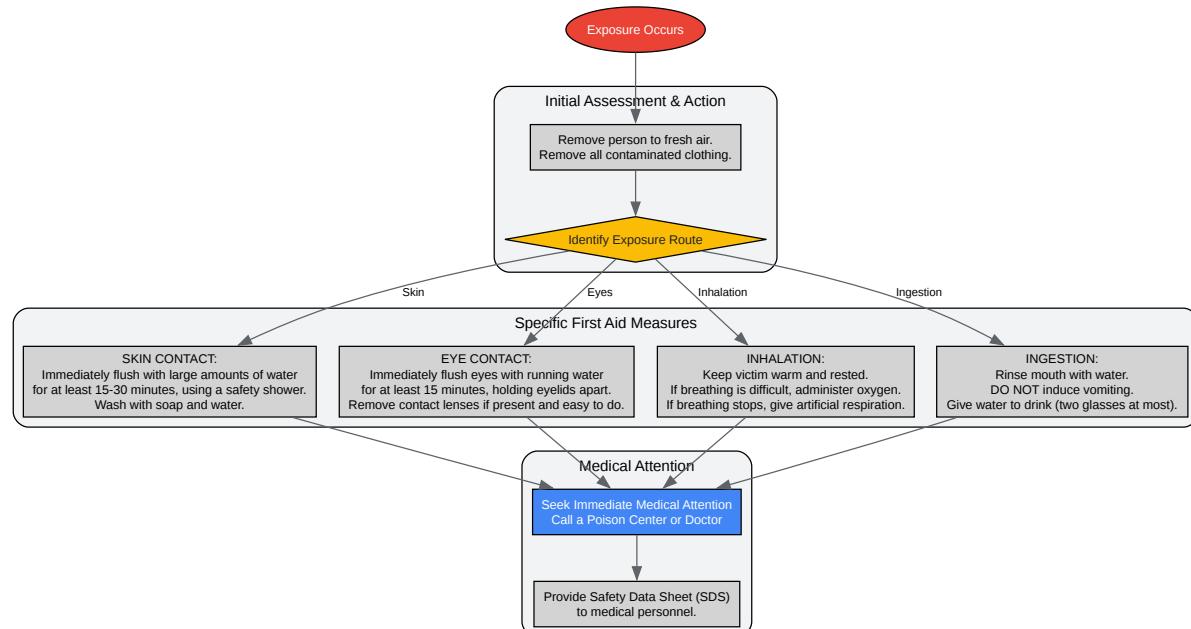

[Click to download full resolution via product page](#)

Figure 2: Workflow for ***N,N-Dimethyldecylamine*** Exposure Response.

Key First Aid Instructions:

- Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.^{[3][4]} Seek immediate medical attention from an

ophthalmologist.

- Skin Contact: Immediately flush the body with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing. Continue flushing with water and wash the affected area with soap and water.[4] Call a physician immediately.
- Inhalation: Remove the affected person from the contaminated area to fresh air.[4] Keep the person calm and rested. If breathing is difficult, oxygen may be administered by a qualified person.[4] If breathing has stopped, provide artificial respiration.[4][6]
- Ingestion: If swallowed, rinse the mouth but do NOT induce vomiting due to the risk of perforation.[6] Urgent hospital treatment is likely needed.[3]

Note to Physician: Treat any skin burns as thermal burns. For inhalation, be aware that corrosive substances may cause delayed lung edema, requiring medical observation for at least 24 hours post-exposure.[4]

Experimental Protocols: In Vitro Skin Corrosion Assessment

Due to the severe skin corrosivity of **N,N-Dimethyldecylamine**, in vivo testing should be avoided. An in vitro method, such as the Reconstructed Human Epidermis (RhE) test (OECD Test Guideline 431), is the standard approach for assessing skin corrosion potential.[13][14]

Objective: To determine the skin corrosion potential of a test chemical by assessing its effect on the cell viability of a reconstructed human epidermis model.

Methodology Summary:

- Model Preparation: Reconstituted human epidermis tissue models (e.g., EpiDerm™) are equilibrated in a cell culture incubator (37°C, 5% CO₂) for at least 60 minutes.[13]
- Test Substance Application:
 - The test substance (approximately 50 µL for liquids) is applied directly to the apical surface of the tissue models.[13] Triplicate tissues are typically used for each exposure time point.[13]

- A negative control (e.g., ultrapure water) and a positive control (e.g., 8N Potassium Hydroxide) are run concurrently.[13][14]
- Exposure: The dosed tissues are incubated for two distinct time points: 3 minutes and 1 hour.[13][14]
- Rinsing: After the exposure period, the test substance is carefully removed from the tissue surface by thorough washing with a buffered saline solution.[13]
- Viability Assessment (MTT Assay):
 - The viability of the skin models is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt by the mitochondria of viable cells.[13]
 - Tissues are incubated with MTT solution for approximately 3 hours.[13]
 - The formazan salt is then extracted from the tissues using a solvent (e.g., isopropanol).
- Data Analysis:
 - The absorbance of the extracted formazan is measured using a spectrophotometer.
 - The percentage viability of the test tissues is calculated relative to the negative control tissues.
 - Classification Criteria (per OECD TG 431):
 - If the mean tissue viability after a 3-minute exposure is less than 50%, the substance is classified as Corrosive.[14]
 - If the viability after 3 minutes is $\geq 50\%$, but the viability after a 1-hour exposure is less than 15%, the substance is classified as Corrosive.[14]
 - If the viability is $\geq 50\%$ after 3 minutes and $\geq 15\%$ after 1 hour, the substance is considered Non-Corrosive.[14]

This in vitro method provides a reliable, ethically sound alternative to animal testing for determining skin corrosion hazards.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. N,N-Dimethyldecylamine | 1120-24-7 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. N,N-Dimethyl-N-decylamine | C12H27N | CID 70711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N,N-Dimethyldecylamine | 1120-24-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemwhat.com [chemwhat.com]
- 9. N,N-二甲基癸胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. N,N-DIMETHYLDODECYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]
- To cite this document: BenchChem. [N,N-Dimethyldecylamine: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127454#n-n-dimethyldecylamine-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com